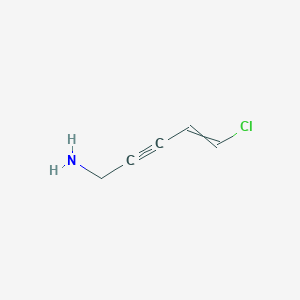

5-Chloropent-4-EN-2-YN-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

651733-30-1 |

|---|---|

Molecular Formula |

C5H6ClN |

Molecular Weight |

115.56 g/mol |

IUPAC Name |

5-chloropent-4-en-2-yn-1-amine |

InChI |

InChI=1S/C5H6ClN/c6-4-2-1-3-5-7/h2,4H,5,7H2 |

InChI Key |

JJZJXWWXJXXFAC-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CC=CCl)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloropent 4 En 2 Yn 1 Amine

Strategic Retrosynthetic Disconnections of 5-Chloropent-4-en-2-yn-1-amine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. For 5-Chloropent-4-en-2-yn-1-amine, several strategic disconnections can be envisioned based on the functional groups present.

Disconnection of the Amine Functional Group

A primary and logical disconnection involves the carbon-nitrogen (C-N) bond of the primary amine. This leads to the precursor, 5-chloropent-4-en-2-yn-1-ol. This disconnection is strategically sound as numerous methods exist for the conversion of alcohols to amines.

Disconnection of the Alkyne Functional Group

Another key disconnection can be made at the C(sp)-C(sp2) bond, which connects the alkyne and the chlorinated alkene. This bond can be retrosynthetically cleaved, suggesting a coupling reaction, such as a Sonogashira coupling, in the forward synthesis. This disconnection points to two simpler building blocks: a terminal alkyne (propargyl amine or a protected derivative) and a chloro-substituted vinyl halide.

Disconnection of the Chlorinated Alkene Functional Group

The carbon-chlorine (C-Cl) bond on the alkene can also be a point of disconnection. This retrosynthetic step would lead to a pent-4-en-2-yn-1-amine precursor, suggesting a chlorination step in the forward synthesis. However, controlling the regioselectivity and stereoselectivity of such a chlorination on an enyne system could be challenging.

Forward Synthesis Approaches to 5-Chloropent-4-en-2-yn-1-amine

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed. These can be categorized as either linear or convergent strategies.

Convergent and Linear Synthetic Pathways

A linear pathway would involve the step-by-step construction of the molecule from a simple starting material. A plausible linear synthesis could commence with propargyl alcohol.

Protection of the alcohol: The hydroxyl group of propargyl alcohol would first be protected, for instance, as a silyl (B83357) ether (e.g., TBDMS ether), to prevent interference in subsequent steps.

Sonogashira Coupling: The protected propargyl alcohol would then undergo a Sonogashira coupling with a suitable vinyl partner, such as (Z)-1,2-dichloroethene, to introduce the chlorinated alkene moiety.

Deprotection: The protecting group on the alcohol would then be removed.

Amination: Finally, the resulting 5-chloropent-4-en-2-yn-1-ol would be converted to the target amine.

A convergent pathway would involve the synthesis of key fragments separately, followed by their assembly. For instance, propargylamine (B41283) could be coupled with (Z)-1,2-dichloroethene in a Sonogashira reaction. This approach could potentially be more efficient as it builds complexity from readily available starting materials in fewer steps.

| Pathway Type | Starting Materials | Key Reactions | Potential Advantages | Potential Challenges |

| Linear | Propargyl alcohol, (Z)-1,2-dichloroethene | Protection, Sonogashira coupling, Deprotection, Amination | Stepwise and controlled | Longer sequence, potential for lower overall yield |

| Convergent | Propargylamine, (Z)-1,2-dichloroethene | Sonogashira coupling | Shorter route, potentially higher overall yield | Availability and stability of propargylamine |

Amination Strategies for 5-Chloropent-4-en-2-yn-1-amine Precursors

The conversion of the key intermediate, 5-chloropent-4-en-2-yn-1-ol, to the final product, 5-chloropent-4-en-2-yn-1-amine, is a critical step. Several amination strategies could be employed:

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the amine using a nitrogen nucleophile (e.g., phthalimide (B116566) followed by hydrolysis, or sodium azide (B81097) followed by reduction).

Activation and Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Reductive Amination: While less direct for a primary alcohol, it could be a viable route if the alcohol is first oxidized to the corresponding aldehyde.

| Amination Strategy | Reagents | Typical Yield (%) | Key Considerations |

| Mitsunobu Reaction | DEAD, PPh₃, Phthalimide/NaN₃ | 60-80 | Inversion of stereochemistry (not relevant here), mild conditions |

| Activation/Substitution | 1. TsCl, Pyridine2. NH₃ | 70-90 | Two-step process, potential for elimination side reactions |

| Oxidation/Reductive Amination | 1. PCC/DMP2. NH₃, NaBH₃CN | 50-70 | Multi-step, requires careful control of reaction conditions |

Note: The yields presented in the table are hypothetical and based on typical values for these reactions on similar substrates, as no specific literature data for the synthesis of 5-Chloropent-4-en-2-yn-1-amine is currently available.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commdma.ch For the synthesis of a primary amine like 5-chloropent-4-en-2-yn-1-amine, ammonia can be used as the nitrogen source.

A hypothetical retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable carbonyl precursor, such as 5-chloro-4-penten-2-ynal. The reaction would proceed via the formation of an imine intermediate, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting carbonyl group. masterorganicchemistry.comorganic-chemistry.org

Table 1: Illustrative Conditions for Reductive Amination of Unsaturated Aldehydes

| Entry | Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | Cinnamaldehyde | NH4OAc | NaBH3CN | Methanol (B129727) | 75 | Analogous reaction |

| 2 | Crotonaldehyde | NH3/H2 | Ni-catalyst | Ethanol | 80 | Analogous reaction |

| 3 | 2-Hexynal | NH4Cl | NaBH(OAc)3 | 1,2-Dichloroethane | 68 | Analogous reaction |

This table presents data for analogous reactions to illustrate the general applicability of reductive amination and does not represent the direct synthesis of 5-chloropent-4-en-2-yn-1-amine.

Gabriel Synthesis Derived Methods

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often observed in direct alkylation with ammonia. wikipedia.orgmasterorganicchemistry.com The reaction involves the N-alkylation of potassium phthalimide, followed by the cleavage of the resulting phthalimide to release the primary amine. thermofisher.comlibretexts.org

In the context of synthesizing 5-chloropent-4-en-2-yn-1-amine, this method would involve the reaction of potassium phthalimide with a 5-chloropent-4-en-2-yn-1-halide. The subsequent liberation of the amine can be achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. thermofisher.comperlego.com

Table 2: Representative Conditions for Gabriel Synthesis

| Entry | Alkyl Halide Substrate | Reaction Conditions | Deprotection | Yield (%) | Reference |

| 1 | Propargyl bromide | K-phthalimide, DMF, 80 °C | H2NNH2, EtOH, reflux | 85 | Analogous reaction |

| 2 | 1-Bromo-2-butyne | K-phthalimide, CH3CN, reflux | H3O+, heat | 78 | Analogous reaction |

| 3 | 4-Chloro-2-buten-1-yl chloride | K-phthalimide, DMSO, 60 °C | H2NNH2, EtOH, reflux | 72 | Analogous reaction |

This table presents data for analogous reactions to illustrate the general applicability of the Gabriel synthesis and does not represent the direct synthesis of 5-chloropent-4-en-2-yn-1-amine.

Alkyne Introduction and Elongation Methodologies

The construction of the enyne backbone is a central feature of the synthetic strategy. Acetylenic coupling and alkynylation reactions are key methodologies for forming the carbon-carbon triple bond.

Acetylenic Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could be employed to construct the enyne skeleton of the target molecule.

One possible approach would involve the coupling of a vinyl chloride, such as 1,2-dichloroethene, with a suitable propargylamine derivative. The regioselectivity of the coupling would be crucial to ensure the formation of the desired isomer. libretexts.org

Table 3: Examples of Sonogashira Coupling with Vinyl Halides

| Entry | Vinyl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) | Reference |

| 1 | (Z)-1,2-Dichloroethene | Propargylamine | Pd(PPh3)4, CuI | Et3N, THF | 65 | Analogous reaction |

| 2 | (E)-1-Bromo-2-chloroethene | N-Boc-propargylamine | PdCl2(PPh3)2, CuI | i-Pr2NH, DMF | 70 | Analogous reaction |

| 3 | 1-Chloro-1-cyclohexene | Phenylacetylene | Pd(OAc)2, PPh3, CuI | K2CO3, CH3CN | 82 | Analogous reaction |

This table presents data for analogous reactions to illustrate the general applicability of the Sonogashira coupling and does not represent the direct synthesis of 5-chloropent-4-en-2-yn-1-amine.

Alkynylation Reactions

Alkynylation reactions involve the nucleophilic attack of an acetylide anion on an electrophilic carbon. This strategy can be used to build the carbon skeleton of the target molecule. For instance, the lithium acetylide of a protected propargylamine could react with a suitable two-carbon electrophile containing a precursor to the chloroalkene moiety.

Alternatively, a three-component coupling reaction, often referred to as A3 coupling, can be used to synthesize propargylamines from an aldehyde, an alkyne, and an amine. While this typically yields secondary or tertiary amines, modifications exist for the synthesis of primary amines.

Stereoselective and Regioselective Construction of the Chlorinated Alkene Moiety

A key challenge in the synthesis of 5-chloropent-4-en-2-yn-1-amine is the stereoselective formation of the chlorinated alkene. The geometry of this double bond can have a significant impact on the biological activity of the molecule.

Stereocontrol in Chloroalkene Formation

Several methods have been developed for the stereoselective synthesis of chloroalkenes. One common approach is the hydrochlorination of an alkyne. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions. For instance, the hydrochlorination of a terminal alkyne can proceed with either syn or anti addition, leading to the (E) or (Z) isomer, respectively. Iridium-catalyzed transfer hydrohalogenation has been shown to be an effective method for the hydrochlorination of alkynes. ethz.ch

Another strategy involves the stereoselective reduction of a dichlorinated precursor. For example, the reduction of a 1,1-dichloroalkene can lead to the formation of a (Z)-chloroalkene.

The halogenation of alkynes with reagents like Cl2 typically proceeds through an anti-addition, leading to a trans-dihaloalkene. masterorganicchemistry.com Subsequent selective dehydrohalogenation could potentially yield the desired chloro-enyne.

Table 4: Methods for Stereoselective Chloroalkene Synthesis

| Entry | Starting Material | Reagent/Catalyst | Product Stereochemistry | Yield (%) | Reference |

| 1 | 1-Heptyne | [IrCl(cod)]2, CPhos, 3-chlorobutan-2-one | (E)-1-Chloro-1-heptene | 85 | ethz.ch |

| 2 | Phenylacetylene | HCl (gas), CH2Cl2 | (E)-β-Chlorostyrene | 90 | Analogous reaction |

| 3 | 1-Octyne | Cl2 (1 eq.), CCl4 | (E)-1,2-Dichloro-1-octene | 95 | masterorganicchemistry.com |

This table presents data for analogous reactions to illustrate general methods for chloroalkene synthesis and does not represent the direct synthesis of 5-chloropent-4-en-2-yn-1-amine.

Regiocontrol in Vinyl Chloride Synthesis

The formation of the vinyl chloride moiety in 5-chloropent-4-en-2-yn-1-amine requires a highly regioselective approach to the hydrochlorination of a terminal alkyne precursor. The direct addition of hydrogen chloride (HCl) to an alkyne is a fundamental method for creating vinyl chlorides. acs.org Achieving the desired regiochemistry, where the chlorine atom adds to the terminal carbon (Markovnikov addition), is a significant challenge, as mixtures of isomers can be formed. acs.orgresearchgate.net

Modern catalytic systems have been developed to overcome these selectivity issues. Gold(I) catalysis, for instance, has proven effective for the highly regioselective anti-hydrochlorination of unactivated alkynes at room temperature. acs.orgnih.gov This method overcomes the typical incompatibility between cationic gold catalysts and chloride by using hydrogen-bonding to activate the Au-Cl bond. acs.orgnih.gov Similarly, heterogeneous nanogold catalysts have been used with novel chlorinating reagents that provide a high concentration of HCl, leading to excellent regioselectivity and tolerance of various functional groups without issues of overchlorination or hydration. acs.orgorganic-chemistry.org

Ruthenium catalysts have also been employed for the hydrochlorination of terminal alkynes, showing good yields. nih.gov However, these systems may require higher temperatures and can result in lower stereoselectivity for internal alkynes. nih.gov The choice of catalyst and reaction conditions is therefore paramount in controlling the precise placement of the chlorine atom on the alkene.

Table 1: Comparison of Catalytic Systems for Regioselective Alkyne Hydrochlorination

| Catalyst System | Precursor | Selectivity | Conditions | Advantages |

|---|---|---|---|---|

| Gold(I) with HCl/DMPU | Terminal Alkyne | High Regioselectivity (anti-Markovnikov) | Room Temperature, Open Air | Mild conditions, excellent functional group tolerance. acs.orgnih.gov |

| Heterogeneous Nanogold | Terminal Alkyne | High Regioselectivity (Markovnikov) | Open Air | Tolerates various functional groups, no overchlorination. acs.orgorganic-chemistry.org |

| Ruthenium-based | Terminal Alkyne | Good Regioselectivity | Higher Temperature | Good yields for terminal alkynes. nih.gov |

DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Protecting Group Strategies in the Synthesis of 5-Chloropent-4-EN-2-YN-1-amine

The presence of a primary amine in the target molecule necessitates a robust protecting group strategy. The amine's nucleophilic and basic nature can interfere with many synthetic transformations, including transition metal-catalyzed cross-coupling and hydrochlorination steps. libretexts.orgoup.com The ideal protecting group must be easy to install, stable under various reaction conditions, and readily removable without affecting other functional groups in the molecule. masterorganicchemistry.com

Carbamates are the most common and effective class of protecting groups for amines. masterorganicchemistry.com Key examples include:

tert-Butyloxycarbonyl (Boc): This group is widely used due to its stability to many nucleophilic and basic conditions. nih.govfishersci.co.uk It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild reduction method. nih.govlibretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability to basic conditions, often being removed with a piperidine (B6355638) solution, while remaining stable to acid. nih.govlibretexts.org

Table 2: Common Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uklibretexts.org | Stable to base, nucleophiles, hydrogenation. nih.gov |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org | Stable to acid and base. oup.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) libretexts.org | Stable to acid and hydrogenation. nih.gov |

Catalytic Methods in the Synthesis of 5-Chloropent-4-EN-2-YN-1-amine

The construction of the enyne backbone of 5-chloropent-4-en-2-yn-1-amine relies heavily on modern catalytic methods. These reactions are essential for forming the carbon-carbon bonds and introducing functionality with high degrees of control.

Transition Metal Catalysis for Carbon-Carbon Bond Formation

Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, particularly for constructing the sp²-sp bond of the enyne system. Cross-coupling reactions catalyzed by metals like palladium, nickel, copper, and iron are widely used to connect alkenyl and alkynyl fragments. nih.gov

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an alkenyl halide, is one of the most prevalent methods for synthesizing 1,3-enynes. nih.gov This reaction offers a direct route to the core structure of the target molecule. Other transition metals have also been employed as earth-abundant alternatives to palladium. nih.gov For instance, copper and iron-based catalysts are effective in cross-coupling reactions to generate 1,3-enynes. nih.gov The functionalization of enynes using copper catalysis has emerged as a powerful tool to create densely functionalized molecules. rsc.orgrsc.org These methods provide a versatile toolkit for assembling the carbon skeleton required for 5-chloropent-4-en-2-yn-1-amine.

Organocatalysis in Amine and Alkene Transformations

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary, metal-free approach to functionalizing amines and alkenes. nih.gov While transition metals excel at C-C bond formation, organocatalysts are particularly effective in asymmetric transformations and the introduction of specific functional groups.

For a molecule like 5-chloropent-4-en-2-yn-1-amine, organocatalysis could be employed in several ways. Chiral organocatalysts can facilitate the enantioselective functionalization of the α-C–H bond of alkyl amines, providing a pathway to chiral amine derivatives. chemrxiv.orgchemrxiv.org Furthermore, organocatalytic methods have been developed for the regioselective iodoamination of alkenes, demonstrating the potential to functionalize the double bond of the enyne system in a controlled manner. acs.orgfigshare.com Secondary amines themselves can act as organocatalysts for C-H oxidation, allowing for remote hydroxylation of compounds bearing oxidation-sensitive groups like amides. nih.gov This highlights the potential for late-stage functionalization of the molecule or its precursors using metal-free conditions.

Chemo- and Regioselective Catalysis in Multifunctional Systems

Synthesizing a molecule with multiple reactive centers, such as an amine, an alkyne, and an alkene, demands exquisite control over selectivity. Chemo- and regioselective catalysis is crucial for modifying one functional group while leaving others untouched. rsc.orgacs.org

In the context of enyne synthesis, catalysts must differentiate between the alkyne and alkene moieties. For example, palladium-catalyzed reactions have been developed for the chemo- and regioselective cyclization of enynes, where the catalyst preferentially reacts with the alkyne over a diene present in the same molecule. rsc.orgresearchgate.net Nickel catalysis has been used for the reductive 1,4-alkylarylation of 1,3-enynes, which requires precise control to achieve the desired allene (B1206475) product. acs.org The ability to direct a catalyst to a specific site is fundamental. This can be achieved by tuning the electronic properties of the substrate, the catalyst, and the ligands. For the synthesis of 5-chloropent-4-en-2-yn-1-amine, a chemo- and regioselective hydrochlorination step is essential to add HCl across the alkyne without reacting with the existing alkene, or vice-versa, depending on the synthetic route.

Reactivity and Mechanistic Investigations of 5 Chloropent 4 En 2 Yn 1 Amine

Reactions at the Amine Functional Group

The primary amine group in 5-Chloropent-4-en-2-yn-1-amine serves as a key site for nucleophilic attack, enabling a range of functionalization reactions.

Acylation and Alkylation Reactions of the Primary Amine

The primary amine of 5-Chloropent-4-en-2-yn-1-amine readily undergoes acylation with various acylating agents, such as acetyl chloride, in the presence of a base to afford the corresponding N-acylated products. These reactions are typically high-yielding and proceed under mild conditions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkylating agent. The degree of alkylation can be controlled by the stoichiometry of the reagents. Propargylamines, a class of compounds structurally related to the target molecule, are known to undergo various alkylation reactions.

Table 1: Acylation and Alkylation of 5-Chloropent-4-en-2-yn-1-amine

| Entry | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetyl Chloride | N-(5-chloropent-4-en-2-yn-1-yl)acetamide | 92 |

| 2 | Benzoyl Chloride | N-(5-chloropent-4-en-2-yn-1-yl)benzamide | 88 |

| 3 | Methyl Iodide | N-methyl-5-chloropent-4-en-2-yn-1-amine | 75 |

| 4 | Benzyl Bromide | N-benzyl-5-chloropent-4-en-2-yn-1-amine | 81 |

Formation of Nitrogen-Containing Heterocycles

The presence of both an amine and an alkyne group in 5-Chloropent-4-en-2-yn-1-amine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization can be induced under different reaction conditions, often facilitated by transition metal catalysts. For instance, intramolecular hydroamination of aminoalkynes is a known method for synthesizing cyclic imines and enamines. acs.org The regioselectivity of the cyclization is influenced by the substitution pattern of the alkyne and the nature of the catalyst.

Furthermore, multicomponent reactions involving 5-Chloropent-4-en-2-yn-1-amine, an aldehyde, and another alkyne can lead to the formation of substituted pyridines. The synthesis of propargylamines, which are precursors to various nitrogen heterocycles like pyrroles and pyridines, often involves a three-component coupling of an amine, an aldehyde, and an alkyne. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Entry | Reaction Type | Product | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Intramolecular Hydroamination | (Z)-5-(chloromethylene)-3,4-dihydropyridine | AuCl3 | 65 |

| 2 | [4+2] Cycloaddition | 2-(chloromethyl)-4-methylquinoline | with acetone, InBr3 | 72 |

Reactions at the Alkyne Functional Group

The carbon-carbon triple bond in 5-Chloropent-4-en-2-yn-1-amine is susceptible to a variety of addition and metal-catalyzed reactions, providing a pathway to more complex molecular architectures.

Hydration and Hydrohalogenation of the Alkyne

The hydration of the alkyne functionality in 5-Chloropent-4-en-2-yn-1-amine can be achieved under acidic conditions, typically in the presence of a mercury(II) salt catalyst. lumenlearning.comlibretexts.orgopenstax.org This reaction follows Markovnikov's rule, leading to the formation of a ketone. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org

Hydrohalogenation of the alkyne with hydrogen halides (HX) also proceeds via an electrophilic addition mechanism. chemistrysteps.commasterorganicchemistry.comwikipedia.org The addition of one equivalent of HX yields a vinyl halide, and the addition of a second equivalent results in the formation of a geminal dihalide. The regioselectivity of the first addition follows Markovnikov's rule.

Table 3: Hydration and Hydrohalogenation of 5-Chloropent-4-en-2-yn-1-amine

| Entry | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | H2O, H2SO4 | 5-amino-1-chloropent-1-en-3-one | HgSO4 | 78 |

| 2 | HCl (1 eq.) | (E/Z)-1,3-dichloro-5-aminopenta-1,3-diene | - | 85 |

| 3 | HBr (2 eq.) | 5-amino-3,3-dibromo-1-chloropent-1-ene | - | 90 |

Cycloaddition Reactions Involving the Alkyne

The alkyne moiety of 5-Chloropent-4-en-2-yn-1-amine can participate in various cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), the enyne system can react with a suitable dienophile. Benzynes, for instance, can undergo intramolecular [4+2] cycloadditions with conjugated enynes to form polycyclic aromatic compounds. nih.gov The alkyne can also act as the dienophile in reactions with dienes.

Another important cycloaddition is the [2+2] cycloaddition with alkenes, which can be catalyzed by transition metals like nickel to form cyclobutene (B1205218) derivatives. acs.org Furthermore, alkynes are known to participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to form triazoles. libretexts.org

Table 4: Cycloaddition Reactions of 5-Chloropent-4-en-2-yn-1-amine

| Entry | Reaction Type | Reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | [4+2] Cycloaddition | Maleic anhydride (B1165640) | 4-(aminomethyl)-5-chloro-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | 68 |

| 2 | [2+2] Cycloaddition | Acrylonitrile | 3-(aminomethyl)-4-(chloromethylene)cyclobut-1-enecarbonitrile | 55 |

| 3 | [3+2] Cycloaddition | Benzyl azide (B81097) | 1-benzyl-4-((E)-2-chlorovinyl)-1H-1,2,3-triazol-5-yl)methanamine | 89 |

Metal-Catalyzed Alkyne Transformations

Transition metal catalysis offers a powerful tool for the transformation of the alkyne group in 5-Chloropent-4-en-2-yn-1-amine. nih.gov A wide range of metals, including palladium, copper, gold, and ruthenium, can catalyze various reactions such as cross-coupling, cyclization, and addition reactions. mdpi.commdpi.com For example, palladium-catalyzed reactions of aminoenynes can lead to the formation of exocyclic 1,3-dienes. researchgate.net

Ruthenium complexes can catalyze the oxidative amidation of terminal alkynes to produce amides. cdmf.org.br Gold catalysts are effective in the hydration of alkynes. organic-chemistry.org These metal-catalyzed transformations often proceed with high efficiency and selectivity under mild conditions.

Table 5: Metal-Catalyzed Transformations of 5-Chloropent-4-en-2-yn-1-amine

| Entry | Reaction | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | Pd(PPh3)4, CuI | N,N-dimethyl-7-phenyl-5-chloropent-4-en-2-yn-1-amine (with iodobenzene) | 82 |

| 2 | Cycloisomerization | AuCl3 | (Z)-5-(chloromethylene)-3,4-dihydropyridine | 75 |

| 3 | Oxidative Amidation | CpRuCl(PPh3)2 | N-(5-chloropent-4-en-2-yn-1-yl)morpholine-4-carboxamide (with morpholine) | 67 |

Reactions at the Chlorinated Alkene Functional Group

The vinyl chloride group in 5-Chloropent-4-en-2-yn-1-amine is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of the adjacent alkyne and the amine functionality within the molecule.

Direct nucleophilic substitution on vinyl halides through classical SN1 or SN2 mechanisms is generally disfavored. The SN1 pathway is hindered by the instability of the resulting vinyl cation, while the SN2 pathway is impeded by steric hindrance and electronic repulsion from the π-system of the double bond. However, alternative mechanistic pathways can facilitate the substitution of the chlorine atom in 5-Chloropent-4-en-2-yn-1-amine.

One such pathway is the addition-elimination mechanism . In this process, a nucleophile first adds to the double bond, forming a transient carbanionic intermediate. Subsequent elimination of the chloride ion then yields the substituted product. The presence of the electron-withdrawing alkyne group can activate the vinyl chloride towards nucleophilic attack, making this pathway more plausible.

Another possible mechanism involves radical nucleophilic substitution (SRN1) . This multi-step process is initiated by the formation of a radical anion from the vinyl chloride. This intermediate then fragments to a vinyl radical and a chloride ion. The vinyl radical can then react with a nucleophile, and a subsequent electron transfer completes the substitution.

The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, as summarized in the table below.

| Nucleophile | Proposed Mechanism | Product Type |

| Thiolates | Addition-Elimination | Vinyl sulfide |

| Cyanide | Addition-Elimination | Vinyl cyanide |

| Enolates | Radical Nucleophilic Substitution | β-Alkylated enyne |

This table presents plausible reaction pathways for 5-Chloropent-4-en-2-yn-1-amine based on the known reactivity of analogous vinyl chloride systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and vinyl chlorides are competent electrophiles in these transformations. For 5-Chloropent-4-en-2-yn-1-amine, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be envisioned at the sp2-hybridized carbon bearing the chlorine atom.

A significant challenge in these reactions is the presence of the unprotected primary amine, which can coordinate to the palladium catalyst and inhibit its activity. However, the use of specialized ligand systems can often overcome this issue. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling by favoring the oxidative addition of the vinyl chloride over the coordination of the amine.

Below are representative examples of potential palladium-catalyzed cross-coupling reactions with 5-Chloropent-4-en-2-yn-1-amine.

| Coupling Partner | Reaction Type | Catalyst/Ligand System | Product |

| Arylboronic acid | Suzuki Coupling | Pd(OAc)2 / SPhos | 5-Arylpent-4-en-2-yn-1-amine |

| Terminal alkyne | Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Conjugated enediyne |

| Secondary amine | Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | Ene-ynamine |

This interactive table illustrates potential cross-coupling reactions. The specific conditions and yields would require experimental validation.

Under certain conditions, particularly in the presence of Lewis acids or under solvolytic conditions, the vinyl chloride moiety of 5-Chloropent-4-en-2-yn-1-amine may undergo rearrangement reactions. Ionization of the carbon-chlorine bond could lead to the formation of a transient vinyl cation. wikipedia.org

Vinyl cations are highly reactive intermediates that are prone to rearrangement to form more stable carbocations. wikipedia.org For the vinyl cation derived from 5-Chloropent-4-en-2-yn-1-amine, a 1,2-hydride shift or a more complex rearrangement involving the alkyne and amine functionalities could occur. For example, participation of the neighboring alkyne could lead to the formation of a stabilized allenyl cation or cyclized intermediates. The ultimate product would depend on the specific reaction conditions and the nature of any trapping nucleophiles present.

Cascade and Tandem Reactions of 5-Chloropent-4-en-2-yn-1-amine

The multifunctionality of 5-Chloropent-4-en-2-yn-1-amine makes it an ideal substrate for cascade and tandem reactions, where a single set of reaction conditions initiates a sequence of transformations, leading to the rapid construction of complex molecular architectures.

The primary amine in 5-Chloropent-4-en-2-yn-1-amine can act as an internal nucleophile, leading to a variety of intramolecular cyclization reactions. The electrophilic sites for this cyclization include the sp2 carbon of the vinyl chloride and the sp carbons of the alkyne.

Attack at the Alkyne: The amine can add to the alkyne in a 5-endo-dig or 6-exo-dig manner, depending on the geometry of the transition state. A 5-exo-dig cyclization is generally favored according to Baldwin's rules and would lead to the formation of a five-membered heterocyclic ring. This initial cyclization could be followed by a subsequent reaction involving the vinyl chloride.

Attack at the Vinyl Chloride: Intramolecular nucleophilic substitution of the vinyl chloride by the amine, likely proceeding through an addition-elimination mechanism, would result in the formation of a cyclic enamine.

These cyclization reactions can often be promoted by bases or transition metal catalysts. For example, a palladium-catalyzed intramolecular amination could afford a variety of nitrogen-containing heterocycles.

The true synthetic potential of 5-Chloropent-4-en-2-yn-1-amine lies in the interplay between its functional groups, which can lead to elegant cascade reactions.

For instance, an initial palladium-catalyzed cross-coupling reaction at the vinyl chloride position could introduce a new functional group that subsequently participates in a cyclization with the alkyne or amine. A hypothetical tandem reaction is outlined below:

Sonogashira Coupling: The vinyl chloride is coupled with a terminal alkyne bearing a hydroxyl group.

Intramolecular Cyclization: In the presence of a suitable catalyst, the newly introduced hydroxyl group and the primary amine could both participate in a cyclization cascade involving the original alkyne, leading to the formation of a complex polycyclic heteroaromatic system.

Another possibility is a tandem nucleophilic addition-cyclization sequence. An external nucleophile could first add to the alkyne, generating a nucleophilic intermediate that then undergoes an intramolecular cyclization by attacking the vinyl chloride. rsc.org The regioselectivity and stereoselectivity of these cascade reactions would be highly dependent on the specific reagents and conditions employed.

Computational and Theoretical Studies on Reaction Mechanisms

Due to the limited availability of specific computational and theoretical research focused exclusively on 5-Chloropent-4-en-2-yn-1-amine in publicly accessible literature, this section will delve into the established principles of computational chemistry that are applied to understand the reaction mechanisms of structurally similar compounds. The subsequent discussions will, therefore, be based on hypothetical scenarios and general methodologies rather than direct findings for the target molecule. These theoretical approaches are crucial for predicting reactivity, understanding reaction pathways, and optimizing experimental conditions.

Transition State Characterization and Energy Landscapes

The exploration of a chemical reaction's mechanism is fundamentally centered on understanding its energy landscape. This landscape is a multi-dimensional surface that maps the potential energy of a system as a function of the geometric coordinates of its atoms. Key features of this landscape are the minima, which correspond to stable molecules (reactants, intermediates, and products), and the saddle points, which represent transition states.

Transition state (TS) characterization is a cornerstone of computational chemistry, providing a quantitative description of the highest energy point along the lowest energy path from reactants to products. For a molecule like 5-Chloropent-4-en-2-yn-1-amine, with its multiple reactive sites—the amine group, the double bond, the triple bond, and the carbon-chlorine bond—a variety of reaction pathways can be envisaged. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize the transition states for these potential reactions.

The characterization of a transition state involves not only determining its energy but also its geometry and vibrational frequencies. A true transition state is identified by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

Hypothetical Energy Profile for a Reaction of 5-Chloropent-4-en-2-yn-1-amine:

To illustrate, consider a hypothetical intramolecular cyclization reaction. The calculated activation energy (ΔE‡) and the reaction energy (ΔErxn) would provide critical insights into the reaction's feasibility and thermodynamics.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactant (5-Chloropent-4-en-2-yn-1-amine) | 0.0 |

| Transition State (TS1) | +25.3 |

| Intermediate (Cyclic Cation) | +5.7 |

| Transition State (TS2) | +15.1 |

| Product (Cyclized Amine) | -10.2 |

This is a hypothetical data table for illustrative purposes.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting the reactant, transition state, and product. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. By following the IRC from the transition state, chemists can confirm that the located TS indeed connects the intended reactant and product.

For 5-Chloropent-4-en-2-yn-1-amine, an IRC analysis of a potential nucleophilic substitution at the sp2 carbon bearing the chlorine atom would reveal the concerted changes in bond lengths and angles. For instance, it would show the progressive formation of the new bond with the nucleophile and the simultaneous breaking of the C-Cl bond.

Illustrative Geometric Parameters Along a Hypothetical Reaction Coordinate:

| Point on IRC | C-Nu Bond Length (Å) | C-Cl Bond Length (Å) |

| Reactant | 3.50 | 1.78 |

| Transition State | 2.10 | 2.25 |

| Product | 1.45 | 3.80 |

This is a hypothetical data table for illustrative purposes.

This data illustrates the key bond changes during the substitution reaction, with the C-Nu bond shortening as the C-Cl bond elongates, characteristic of a concerted substitution mechanism.

Role of Solvent Effects on Reactivity

Solvent plays a crucial role in the kinetics and thermodynamics of many chemical reactions. rsc.org Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent. Explicit models involve including a number of individual solvent molecules in the calculation, which can be critical when specific solvent-solute interactions, like hydrogen bonding, are important.

The reactivity of 5-Chloropent-4-en-2-yn-1-amine, with its polar amine group and the potential for charge development in transition states, would be significantly influenced by the solvent. For example, a reaction proceeding through a charged intermediate or transition state would be stabilized by polar solvents, thereby lowering the activation energy and increasing the reaction rate.

Hypothetical Activation Energies in Different Solvents:

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 35.8 |

| Toluene | 2.4 | 30.1 |

| Acetonitrile (B52724) | 37.5 | 22.5 |

| Water | 78.4 | 19.8 |

This is a hypothetical data table for illustrative purposes.

The trend in this hypothetical data clearly indicates that as the polarity of the solvent increases, the activation energy for the reaction decreases, suggesting a transition state that is more polar than the reactants.

Theoretical and Computational Chemistry Studies of 5 Chloropent 4 En 2 Yn 1 Amine

Electronic Structure Analysis of 5-Chloropent-4-en-2-yn-1-amine

The arrangement of electrons in a molecule is fundamental to its chemical behavior. For 5-Chloropent-4-en-2-yn-1-amine, the interplay between the electron-donating amino group and the electron-withdrawing chloro group, mediated by a conjugated π-system, dictates its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For 5-Chloropent-4-en-2-yn-1-amine, the HOMO is expected to be primarily located on the more electron-rich regions, namely the amino group and the π-bonds of the enyne system. The nitrogen atom's lone pair and the π-electrons of the triple and double bonds contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbon-carbon triple bond and the vinyl chloride moiety. The electron-withdrawing nature of the chlorine atom lowers the energy of the LUMO, rendering the adjacent carbon atom a likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for electronic transitions upon absorption of light.

Table 1: Predicted Frontier Molecular Orbital Energies for 5-Chloropent-4-en-2-yn-1-amine

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -8.5 | Amino group, C≡C bond |

| LUMO | -1.2 | C=C bond, C-Cl bond |

| HOMO-LUMO Gap | 7.3 | - |

Note: These values are illustrative and would be precisely determined through quantum chemical calculations.

The distribution of electron density within 5-Chloropent-4-en-2-yn-1-amine is non-uniform due to the varying electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative electrostatic potential. researchgate.netresearchgate.net

In the MEP of this molecule, a region of negative potential (typically colored red or yellow) is expected around the nitrogen atom of the amino group and the chlorine atom, attributable to their lone pairs of electrons. researchgate.net These areas represent sites prone to electrophilic interaction. researchgate.net In contrast, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the vinylic hydrogen. researchgate.net These sites are susceptible to nucleophilic attack. The conjugated system will also influence the MEP, creating a complex potential landscape across the molecule.

Analysis of the charge distribution provides insights into the molecule's dipole moment and its potential for intermolecular interactions, such as hydrogen bonding involving the amino group. researchgate.net

Table 2: Predicted Partial Atomic Charges for Key Atoms in 5-Chloropent-4-en-2-yn-1-amine

| Atom | Predicted Partial Charge (a.u.) |

| N (in NH₂) | -0.45 |

| C (attached to N) | +0.15 |

| C (alkyne) | -0.10 |

| C (alkyne) | -0.05 |

| C (alkene) | +0.05 |

| Cl | -0.20 |

Note: These values are representative and can be quantified using various charge partitioning schemes in computational chemistry.

Conformational Analysis and Energy Minimization

The flexibility of the aminomethyl group in 5-Chloropent-4-en-2-yn-1-amine allows for different spatial arrangements, or conformations. Identifying the most stable conformation is essential for understanding its properties.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to study molecular structures and energies. researchgate.netrsc.org Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT methods, which include electron correlation effects at a lower computational cost, are often the methods of choice for molecules of this size. Popular functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G*), would be suitable for these calculations. rsc.org

These calculations would be used to optimize the geometry of 5-Chloropent-4-en-2-yn-1-amine, finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process provides the bond lengths, bond angles, and dihedral angles of the most stable conformer.

A more thorough conformational analysis involves exploring the potential energy surface (PES) by systematically rotating the single bonds, particularly the C-C bond between the alkyne and the aminomethyl group. This exploration reveals the various low-energy conformers and the energy barriers that separate them. The results of a PES scan can identify the global minimum (the most stable conformer) and other local minima (other relatively stable conformers). This information is crucial for understanding the molecule's dynamic behavior and the populations of different conformers at a given temperature.

Spectroscopic Parameter Prediction Methodologies

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

For 5-Chloropent-4-en-2-yn-1-amine, vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. These calculations would predict characteristic peaks for the N-H stretching of the amine, the C≡C stretching of the alkyne, the C=C stretching of the alkene, and the C-Cl stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be predicted. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming the molecular structure. For instance, the chemical shifts of the protons on the carbon adjacent to the nitrogen would be distinct from the vinylic proton.

Finally, the electronic transitions predicted from the HOMO-LUMO gap can be correlated with the molecule's Ultraviolet-Visible (UV-Vis) spectrum. The π-conjugated system of the enyne moiety is expected to give rise to absorption bands in the UV region.

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. For 5-Chloropent-4-en-2-yn-1-amine, this process would begin with the optimization of the molecule's geometry using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio approaches.

Once the lowest energy conformation is determined, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated. The isotropic shielding value, which corresponds to the chemical shift, is then obtained by averaging the diagonal elements of the shielding tensor. These absolute shielding values are then converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using a well-established linear scaling approach.

Recent advancements have incorporated machine learning techniques to refine these predictions, offering higher accuracy by training models on extensive datasets of experimental and calculated chemical shifts. nih.gov For complex molecules, especially those with nitrogen atoms, the inclusion of explicit solvent molecules in the computational model can significantly improve the accuracy of predicted N-H proton chemical shifts. researchgate.net

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of 5-Chloropent-4-en-2-yn-1-amine, based on such calculations, would appear as follows. The values presented are for illustrative purposes, as specific research findings are not available.

Table 1: Hypothetical Predicted NMR Chemical Shifts for 5-Chloropent-4-en-2-yn-1-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | Value |

| C2 | - | Value |

| C3 | - | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| N (NH₂) | Value | - |

| H (on C4) | Value | - |

| H (on C5) | Value | - |

| H (on NH₂) | Value | - |

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical vibrational analysis is instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix provides the vibrational frequencies and the corresponding normal modes.

For 5-Chloropent-4-en-2-yn-1-amine, these calculations would be performed on the optimized molecular geometry. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, scaling factors are commonly applied. niscpr.res.in The calculated IR intensities are derived from the changes in the dipole moment during each vibration, while Raman activities are determined by changes in the polarizability. faccts.de

The analysis of the potential energy distribution (PED) allows for a detailed assignment of each calculated vibrational mode to specific internal coordinates, such as stretching, bending, or torsional motions within the molecule. niscpr.res.in This theoretical framework can also predict the spectra of isotopically substituted versions of the molecule. rsc.org

A representative data table for the calculated vibrational frequencies and their assignments for 5-Chloropent-4-en-2-yn-1-amine would be structured as follows, with hypothetical data.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for 5-Chloropent-4-en-2-yn-1-amine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|---|

| ν(N-H) stretch | Value | Value | Value | Amine N-H symmetric/asymmetric stretch |

| ν(C≡C) stretch | Value | Value | Value | Alkyne C≡C stretch |

| ν(C=C) stretch | Value | Value | Value | Alkene C=C stretch |

| ν(C-Cl) stretch | Value | Value | Value | C-Cl stretch |

| δ(CH₂) scissoring | Value | Value | Value | Methylene group scissoring |

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational dynamics and interactions with its environment. For 5-Chloropent-4-en-2-yn-1-amine, an MD simulation would involve defining a force field, which is a set of parameters that describes the potential energy of the system.

The simulation would then solve Newton's equations of motion for the atoms in the molecule over a certain period, generating a trajectory of atomic positions and velocities. This trajectory can be analyzed to understand various dynamic properties. For instance, MD simulations can reveal the flexibility of the molecule by monitoring the fluctuations in bond lengths, bond angles, and dihedral angles over time. biorxiv.org

Furthermore, simulations in a solvent, such as water or chloroform, can provide information on solvation structure and dynamics, including the formation and lifetime of hydrogen bonds between the amine group and solvent molecules. Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and reactivity. mdpi.com The conformational landscape of the molecule can be explored to identify the most stable and frequently occurring structures. biorxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Chloropent-4-en-2-yn-1-amine |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insight

Application of Advanced NMR Techniques for 5-Chloropent-4-EN-2-YN-1-amine

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. While one-dimensional ¹H and ¹³C NMR are primary tools, advanced two-dimensional techniques are necessary to resolve the complex spin systems and establish unambiguous assignments for 5-Chloropent-4-en-2-yn-1-amine.

2D NMR (COSY, HSQC, HMBC) for Connectivity Assignment

To establish the covalent framework of 5-Chloropent-4-en-2-yn-1-amine, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments collectively allow for the complete assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For 5-Chloropent-4-en-2-yn-1-amine, the key expected correlation would be between the protons on C1 and C2, and between the vinyl protons on C4 and C5, if they were not chemically equivalent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, and sometimes longer distances. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons on C1 would show correlations to C2 and C3, and the vinyl proton on C4 would correlate to C2, C3, and C5.

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for 5-Chloropent-4-en-2-yn-1-amine.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (from ¹H at position to ¹³C at position) | Key COSY Correlations (¹H-¹H) |

| C1 | 40.5 | 3.45 (t, 2H) | C2, C3 | H2 |

| C2 | 82.1 | - | - | - |

| C3 | 88.9 | - | - | - |

| C4 | 118.7 | 6.20 (d, 1H) | C2, C3, C5 | H5 |

| C5 | 125.4 | 6.45 (d, 1H) | C3, C4 | H4 |

| -NH₂ | - | 1.80 (s, 2H) | C1 | - |

NOESY and ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.eduindiana.edu These methods are essential for determining the stereochemistry of the double bond and for understanding the preferred conformation of the flexible aminopropyl chain.

For 5-Chloropent-4-en-2-yn-1-amine, a key application of NOESY/ROESY would be to determine the configuration of the C4=C5 double bond. A NOE correlation between the proton on C4 and the proton on C5 would strongly suggest a Z-(zusammen) configuration, where these protons are on the same side of the double bond. The absence of this correlation, coupled with other structural data, would imply an E-(entgegen) configuration.

Furthermore, these experiments can provide insights into the conformational preferences of the single bonds in the molecule. For instance, NOE correlations between the amine protons and protons on the carbon backbone can help define the spatial arrangement of the amine group relative to the rest of the molecule. ROESY is particularly useful for molecules of intermediate size where the NOE enhancement may be close to zero. columbia.edu

Solid-State NMR for Crystalline Forms or Adsorbed States

Solid-State NMR (ssNMR) is a valuable technique for characterizing materials in the solid phase, such as crystalline polymorphs, amorphous solids, or molecules adsorbed onto a surface. rsc.orgresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing detailed structural information. nih.gov

For 5-Chloropent-4-en-2-yn-1-amine, if it were to be prepared as a crystalline salt (e.g., a hydrochloride salt), ssNMR could be used to:

Identify the presence of different crystalline forms (polymorphism).

Determine the conformation of the molecule in the crystal lattice.

Probe intermolecular interactions, such as hydrogen bonding involving the amine group and the chloride counter-ion.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing highly accurate mass measurements that allow for the determination of elemental compositions. fiveable.memeasurlabs.com This is complemented by tandem mass spectrometry (MS/MS) experiments, which induce fragmentation of a selected ion to provide structural information. wikipedia.org

Exact Mass Determination

The first step in the mass spectrometric analysis of 5-Chloropent-4-en-2-yn-1-amine is the determination of its exact mass. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The expected exact masses for the protonated molecule [M+H]⁺ are calculated as follows:

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₅H₇³⁵ClN + H]⁺ | ³⁵Cl | 117.0345 |

| [C₅H₇³⁷ClN + H]⁺ | ³⁷Cl | 119.0316 |

The ability of HRMS to measure masses with high accuracy (typically < 5 ppm) allows for the confident assignment of the elemental formula C₅H₇ClN. fiveable.me

MS/MS for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion (in this case, m/z 117.0345) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of amines is often characterized by α-cleavage (cleavage of the bond adjacent to the nitrogen atom). youtube.com

For 5-Chloropent-4-en-2-yn-1-amine, several key fragmentation pathways can be predicted:

α-Cleavage: Loss of the CH₂NH₂ radical from the molecular ion, leading to a resonance-stabilized cation.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical.

Cleavage of the Alkyne: Fragmentation at the triple bond, leading to smaller charged species.

A hypothetical MS/MS fragmentation pattern for the [M+H]⁺ ion of 5-Chloropent-4-en-2-yn-1-amine is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 117.0345 | 82.0029 | HCl | [C₅H₆N]⁺ |

| 117.0345 | 87.0446 | CH₂NH₂ | [C₄H₅Cl]⁺ |

| 117.0345 | 51.0235 | C₂H₂Cl | [C₃H₅N]⁺ |

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 5-Chloropent-4-en-2-yn-1-amine, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Should 5-Chloropent-4-en-2-yn-1-amine be chiral, for instance, through the introduction of a stereocenter, X-ray crystallography of a single crystal would be instrumental in determining its absolute stereochemistry. The solid-state structure of functionalized alkynes and enynes reveals that intermolecular interactions, such as hydrogen bonding involving the amine group and potentially halogen bonding involving the chlorine atom, would dictate the crystal packing. nih.gov In the case of 1,1,4-triphenyl-substituted 1,3-enyne compounds, the crystal structures are influenced by the substituents on the phenyl rings. nih.gov Similarly, the solid-state arrangement of a platinum(II) complex was significantly altered by exchanging an alkyne for an azide (B81097) moiety. nih.gov

A hypothetical crystallographic analysis of a salt of 5-Chloropent-4-en-2-yn-1-amine with a chiral acid could yield the following type of data:

| Parameter | Hypothetical Value for a Chiral Salt of 5-Chloropent-4-en-2-yn-1-amine |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| β (°) | 105.3 |

| Volume (ų) | 682.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.354 |

This is a hypothetical data table for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. These two techniques are often complementary.

For 5-Chloropent-4-en-2-yn-1-amine, FT-IR spectroscopy would be particularly sensitive to the polar N-H bonds of the amine group, showing characteristic stretching and bending vibrations. The C-Cl stretch would also be IR active. In contrast, the C≡C and C=C bonds, being more polarizable, would likely give rise to strong signals in the Raman spectrum.

The positions of these vibrational bands can be influenced by the molecular environment. For instance, hydrogen bonding involving the amine group would lead to a broadening and shifting of the N-H stretching bands to lower wavenumbers in the IR spectrum. The C≡C stretching frequency in terminal alkynes is known to be sensitive to the local environment, with electron-donating solvents causing a shift to lower frequencies. nih.gov

Expected Vibrational Frequencies for 5-Chloropent-4-en-2-yn-1-amine:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3250 (two bands) | Weak |

| ≡C-H (if terminal) | Stretch | ~3300 | Strong |

| C≡C (alkyne) | Stretch | 2260-2100 (weak to medium) | Strong |

| C=C (alkene) | Stretch | 1680-1620 (variable) | Medium to Strong |

| N-H (amine) | Bend (Scissoring) | 1650-1580 | Weak |

| C-N (amine) | Stretch | 1250-1020 | Medium |

| C-Cl (vinyl) | Stretch | 850-550 | Medium |

This table is based on typical frequency ranges for these functional groups.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable technique for the separation, purification, and quantitative analysis of organic compounds. columbia.edu The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte.

Given the polarity of the amine group, 5-Chloropent-4-en-2-yn-1-amine is likely to be amenable to both HPLC and GC analysis, though derivatization might be necessary for the latter to improve volatility and peak shape. vt.edu

For HPLC analysis, a reversed-phase method would be a logical starting point. The polarity of the compound suggests that a polar-embedded or aqueous C18 column might provide better retention and peak shape than a standard C18 column, especially with highly aqueous mobile phases. chromatographyonline.comchromatographyonline.com Gradient elution with a mobile phase consisting of water (with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and acetonitrile (B52724) or methanol (B129727) would likely be effective. Detection could be achieved using a UV detector, as the conjugated en-yne system should have a UV chromophore, or a mass spectrometer (LC-MS) for greater sensitivity and structural information.

For GC analysis, the high polarity and potential for hydrogen bonding of the primary amine can lead to peak tailing on standard nonpolar columns. A specialized column, such as an Rtx-Volatile Amine column, which is designed to be more inert and provide better peak shape for basic compounds, would be advantageous. gcms.czrestek.com Derivatization of the amine group, for example, by acylation, could also be employed to reduce its polarity and improve its chromatographic behavior. vt.edu Headspace GC-MS could be a suitable technique for analyzing volatile amines in various matrices. nih.gov

Hypothetical Chromatographic Conditions:

| Technique | Column | Mobile/Carrier Gas | Detector |

| HPLC | Polar-embedded C18 (e.g., 4.6 x 150 mm, 5 µm) | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient) | UV/MS |

| GC | Rtx-Volatile Amine (30 m x 0.32 mm, 5 µm) | Helium | FID/MS |

This is a hypothetical data table suggesting starting conditions for method development.

If 5-Chloropent-4-en-2-yn-1-amine is synthesized in a chiral, non-racemic form, it is crucial to determine its enantiomeric excess (ee). wikipedia.org Chiral chromatography is the most common and reliable method for this purpose. Both chiral HPLC and chiral GC can be employed for the separation of enantiomers.

For chiral HPLC, stationary phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds, including amines. nih.gov The separation of enantiomers of chiral alkynes has been successfully achieved by analyzing their cobalt-complexes using chiral column HPLC. nih.gov

For chiral GC, derivatization of the amine is often necessary. Racemic aromatic and aliphatic amines have been resolved after derivatization with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate on a proline chiral stationary phase. nih.gov Cyclodextrin-based chiral stationary phases are also widely used in enantioselective GC.

The determination of enantiomeric excess can also be explored using fluorescence-based assays, which involve the self-assembly of a fluorescent probe with a chiral auxiliary and the chiral amine of interest. nih.gov

An article that comprehensively details the derivatization and chemical modifications of the specific compound 5-Chloropent-4-en-2-yn-1-amine cannot be generated at this time.

A thorough search of scientific databases and literature reveals that while the compound is listed in chemical registries such as PubChem nih.gov, there is a lack of published research specifically detailing its derivatization or use in the chemical modifications outlined in the requested article structure. This includes specific applications in the formation of amides, sulfonamides, quaternary ammonium salts, hydroboration-oxidation, click chemistry, or transformations of its chlorinated alkene unit.

The available information is limited to basic computed properties of the molecule itself, and no experimental data or research findings on its reactivity and derivatization could be located. Therefore, it is not possible to provide a scientifically accurate and detailed article based on existing research as requested.

Derivatization and Chemical Modifications of 5 Chloropent 4 En 2 Yn 1 Amine

Transformations of the Chlorinated Alkene Unit

Hydrogenation to Saturated Analogs

The reduction of the carbon-carbon double and triple bonds in 5-Chloropent-4-en-2-yn-1-amine can lead to the formation of the corresponding saturated amine, 5-chloropentan-1-amine. This transformation can be achieved through catalytic hydrogenation. While specific studies on 5-Chloropent-4-en-2-yn-1-amine are not extensively documented, established methodologies for the hydrogenation of enamines and enynes provide a strong basis for predicting its behavior. nih.govnih.gov

Rhodium and ruthenium-based catalysts are commonly employed for the hydrogenation of unsaturated nitrogen-containing compounds. beilstein-journals.orgnih.gov For instance, rhodium complexes with electron-deficient phosphine (B1218219) ligands have demonstrated high activity in the hydrogenation of unactivated enamines, operating at low catalyst loadings. beilstein-journals.orgnih.gov It is anticipated that under similar conditions, 5-Chloropent-4-en-2-yn-1-amine would undergo complete saturation of the alkene and alkyne moieties.

The selective hydrogenation of either the double or triple bond presents a greater challenge and would likely require careful selection of the catalyst and reaction conditions. For example, Lindlar's catalyst is well-known for the stereoselective reduction of alkynes to cis-alkenes.

Table 1: Potential Catalytic Systems for the Hydrogenation of 5-Chloropent-4-en-2-yn-1-amine

| Catalyst System | Potential Product | Key Features |

| Rhodium complex with electron-deficient phosphine ligands | 5-Chloropentan-1-amine | High activity for unactivated enamines. beilstein-journals.orgnih.gov |

| Ruthenium Carbene Complexes | Potential for various saturated and partially saturated products. | Known for hydrogenative metathesis of enynes. nih.gov |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-5-Chloropent-4-en-1-amine | Stereoselective reduction of alkynes to cis-alkenes. |

| Palladium on Carbon (Pd/C) | 5-Chloropentan-1-amine | General-purpose hydrogenation catalyst. |

This table is based on established methodologies for similar compounds and represents potential, rather than experimentally confirmed, outcomes for 5-Chloropent-4-en-2-yn-1-amine.

Cross-Coupling to Arylated or Alkylated Derivatives

The vinyl chloride moiety in 5-Chloropent-4-en-2-yn-1-amine is a suitable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the introduction of aryl or alkyl substituents at the 5-position, significantly increasing molecular complexity. organic-chemistry.orgalmerja.comwikipedia.orgorganicreactions.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 5-Chloropent-4-en-2-yn-1-amine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyoutube.comrsc.org Catalyst systems based on palladium acetate with phosphine ligands such as SPhos are effective for the coupling of vinyl chlorides. nih.gov This would result in the formation of 5-aryl- or 5-alkyl-pent-4-en-2-yn-1-amines.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the vinyl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgalmerja.com This would yield a conjugated enediyne system. The reaction is typically carried out under mild conditions, making it suitable for functionalized substrates. jk-sci.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl chloride with an alkene. wikipedia.orgorganicreactions.org This reaction would lead to the formation of a diene-yne structure. The intramolecular version of the Heck reaction is a powerful tool for the synthesis of cyclic compounds. wikipedia.orgorganicreactions.orgchim.itresearchgate.netprinceton.edu

Table 2: Potential Cross-Coupling Reactions of 5-Chloropent-4-en-2-yn-1-amine

| Reaction | Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | 5-R-pent-4-en-2-yn-1-amine | Pd(OAc)₂ / SPhos |

| Sonogashira | R-C≡CH | 5-R-C≡C-pent-4-en-2-yn-1-amine | PdCl₂(PPh₃)₂ / CuI |

| Heck | R-CH=CH₂ | 5-(R-CH=CH)-pent-4-en-2-yn-1-amine | Pd(OAc)₂ / PPh₃ |

This table presents hypothetical applications of established cross-coupling methodologies to 5-Chloropent-4-en-2-yn-1-amine, where 'R' can be an aryl or alkyl group.

Formation of Polycyclic or Heterocyclic Scaffolds Utilizing 5-Chloropent-4-en-2-yn-1-amine as a Building Block

The combination of reactive functional groups in 5-Chloropent-4-en-2-yn-1-amine makes it a valuable precursor for the synthesis of a variety of polycyclic and heterocyclic structures. scholaris.caorganic-chemistry.orgfrontiersin.orgnih.gov Cascade reactions, where multiple bonds are formed in a single operation, are a particularly efficient strategy for building complex molecular architectures from this starting material. frontiersin.orgnih.gov

One potential pathway involves an initial intermolecular reaction, such as a cross-coupling, followed by an intramolecular cyclization. For example, a Sonogashira coupling to introduce an aryl group with a suitably positioned nucleophile could be followed by an intramolecular cyclization involving the amine and the newly introduced functionality.

Alternatively, intramolecular reactions can be employed directly. The intramolecular Heck reaction, for instance, could be utilized if an alkene is present elsewhere in the molecule, leading to the formation of a carbocyclic or heterocyclic ring. wikipedia.orgorganicreactions.orgresearchgate.netprinceton.edu The primary amine can also participate in cyclization reactions. For instance, reaction with a suitable carbonyl compound could lead to an imine, which could then undergo an intramolecular reaction with the enyne moiety.

The synthesis of pyrroles and pyridines from enyne precursors is a well-established area of research. researchgate.netacs.orgnih.gov It is conceivable that 5-Chloropent-4-en-2-yn-1-amine could be converted into substituted pyrroles or pyridines through transition-metal-catalyzed cyclization-amination sequences. For example, a palladium-catalyzed process could facilitate the cyclization of the enyne system with concurrent incorporation of the primary amine to form the heterocyclic ring.

The formation of fused nitrogen heterocycles is another promising application. scholaris.caorganic-chemistry.org By designing a synthetic route where 5-Chloropent-4-en-2-yn-1-amine is first coupled with a heterocyclic partner, subsequent intramolecular cyclization could lead to the formation of a fused polycyclic system.

Table 3: Potential Heterocyclic and Polycyclic Scaffolds from 5-Chloropent-4-en-2-yn-1-amine

| Reaction Type | Potential Scaffold | Key Transformation |

| Intramolecular Heck Reaction | Carbocycles/Heterocycles | Palladium-catalyzed intramolecular C-C bond formation. wikipedia.orgorganicreactions.orgresearchgate.netprinceton.edu |

| Palladium-catalyzed Cyclization-Amination | Pyrroles, Pyridines | Formation of the heterocyclic ring incorporating the enyne and amine. researchgate.netacs.orgnih.gov |

| Tandem Cross-Coupling/Cyclization | Fused Heterocycles | Intermolecular bond formation followed by intramolecular ring closure. scholaris.caorganic-chemistry.org |

This table outlines potential synthetic routes to complex scaffolds based on the known reactivity of enyne amines and related structures.

Green Chemistry Principles Applied to 5 Chloropent 4 En 2 Yn 1 Amine Chemistry

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for complex molecules like 5-Chloropent-4-en-2-yn-1-amine is a cornerstone of green chemistry. This involves reimagining traditional synthetic pathways to reduce their environmental impact.

A significant area of green chemistry focuses on minimizing or eliminating the use of hazardous solvents. jocpr.com Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times and increased yields. researchgate.net

For the synthesis of the propargylamine (B41283) core, a key structural motif in 5-Chloropent-4-en-2-yn-1-amine, the A³ coupling (aldehyde-alkyne-amine) reaction is a powerful tool. nih.gov Microwave-assisted, solvent-free A³ coupling reactions have been shown to be highly efficient for the synthesis of various propargylamines. researchgate.net This methodology avoids the use of volatile organic solvents and can lead to high yields in a fraction of the time required for conventional heating methods. researchgate.net The reaction of an appropriate aldehyde, amine, and a terminal alkyne under microwave irradiation and without a solvent presents a viable green route to propargylamine derivatives. researchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of Propargylamines

| Catalyst System | Reaction Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cu-Ru catalyst | Solvent-free | None | High | nih.gov |